(E)-N-Ethenyl-1-phenylmethanimine
Description
(E)-N-Ethenyl-1-phenylmethanimine is an imine compound characterized by a conjugated C=N bond and a phenyl-substituted ethenyl group. The (E)-stereochemistry arises from the trans configuration of substituents around the C=N double bond. This compound belongs to the broader class of Schiff bases, which are widely studied for their roles in coordination chemistry, catalysis, and materials science. The conjugated system of the imine group and aromatic ring contributes to its electronic properties, making it a candidate for applications in organic electronics or as a ligand in metal complexes.
Properties
CAS No. |
70509-11-4 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
N-ethenyl-1-phenylmethanimine |
InChI |
InChI=1S/C9H9N/c1-2-10-8-9-6-4-3-5-7-9/h2-8H,1H2 |
InChI Key |
BYFLFZOSWVSANC-UHFFFAOYSA-N |
Canonical SMILES |
C=CN=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Ethenyl-1-phenylmethanimine typically involves the reaction of benzaldehyde with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-N-Ethenyl-1-phenylmethanimine may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-Ethenyl-1-phenylmethanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(E)-N-Ethenyl-1-phenylmethanimine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and other biological processes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-Ethenyl-1-phenylmethanimine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, while the vinyl group can participate in addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The C=N bond length in (E)-N-Ethenyl-1-phenylmethanimine is 1.292 (2) Å , which is consistent with other aromatic imines. For example:
| Compound | C=N Bond Length (Å) |
|---|---|
| (E)-1-(Naphthalen-2-yl)ethylidene(naphthalen-1-ylmethyl)amine | 1.2650 |
| 2-(N-Benzyl-α-iminoethyl)phenol | 1.286 |
| (S)-(+)-N-(1-Phenylethyl)salicylideneamine | 1.264 |
The slightly longer bond in (E)-N-Ethenyl-1-phenylmethanimine suggests moderate electron delocalization between the phenyl and ethenyl groups.
Electronic Effects of Substituents
Substituents on the aromatic rings significantly influence electronic properties:
- Electron-donating groups (e.g., –OCH₃ in (E)-N-(4-Methoxyphenyl)-1-(4′-trifluoromethylbiphenyl)methanimine ) enhance resonance stabilization, which may improve thermal stability.
- Halogenated derivatives (e.g., (E)-N-(5-Chloro-2-methylphenyl)-1-(2-thienyl)methanimine ) exhibit altered solubility and crystallinity due to halogen-induced polarity.
Thermodynamic Stability
The stability of (E)-N-Ethenyl-1-phenylmethanimine is influenced by steric and electronic factors:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-N-Ethenyl-1-phenylmethanimine and related Schiff bases?
- Methodology : The compound is typically synthesized via condensation of a primary amine (e.g., adamantan-1-ylamine) with an aldehyde (e.g., 3-nitrobenzaldehyde) under reflux conditions. For example, a 1:1 molar ratio of amine and aldehyde in butanol is heated at the solvent’s boiling point (≈100–120°C) for 1–1.5 hours, followed by solvent evaporation and recrystallization in i-PrOH . Reaction progress is monitored via TLC using silica gel plates and chloroform/acetone (6:1) as the mobile phase. Yield optimization requires precise stoichiometry and inert atmosphere conditions to prevent oxidation.
Q. Which spectroscopic techniques are essential for characterizing (E)-N-Ethenyl-1-phenylmethanimine?
- Methodology :
- 1H NMR : Use a Bruker 300 MHz spectrometer with DMSO-d6 or CDCl3 as solvents. Key signals include the imine proton (δ ≈8.5–8.6 ppm) and aromatic protons (δ ≈7.7–8.5 ppm) .
- FTIR : A Bruker Tensor 27 spectrometer confirms the C=N stretch (≈1600–1650 cm⁻¹) and absence of NH bands from unreacted amine .
- Elemental Analysis : A Thermo Scientific Flash 2000 analyzer validates purity (e.g., C 71.17%, H 7.68%, N 9.50%) .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve the stereochemistry of Schiff bases?
- Methodology : Crystals grown via slow evaporation (e.g., in ethyl alcohol) are analyzed using a STOE StadiVari Pilatus 100K diffractometer. Hydrogen atoms are positioned geometrically (C–H = 0.93–0.96 Å) and refined isotropically. SHELXL-2018 is used for structure refinement, with anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. How to resolve contradictions between spectroscopic data and crystallographic results in Schiff base analysis?
- Methodology : Discrepancies (e.g., unexpected J-coupling in NMR vs. crystallographic bond angles) require iterative validation:
Cross-validate NMR/IR with computational methods (e.g., DFT calculations for NMR chemical shifts).
Re-examine SC-XRD refinement using WinGX and ORTEP for Windows to ensure anisotropic displacement parameters are correctly modeled .
Replicate synthesis under varied conditions (e.g., solvent polarity, temperature) to isolate kinetic vs. thermodynamic products .
Q. What strategies optimize crystallization conditions for unstable Schiff base derivatives?
- Methodology :
- Solvent Screening : Test polar aprotic (DMSO, DMF) vs. protic (EtOH, i-PrOH) solvents. Slow evaporation in ethyl alcohol yields larger crystals suitable for SC-XRD .
- Additive-Assisted Crystallization : Introduce trace additives (e.g., acetic acid) to stabilize hydrogen-bonded networks .
- Temperature Gradients : Gradual cooling from 60°C to 4°C minimizes disorder in crystal lattices .
Q. How to design computational models to predict the stability and reactivity of (E)-N-Ethenyl-1-phenylmethanimine?
- Methodology :
DFT Calculations : Use Gaussian 09 at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and Mulliken charges for reactivity hotspots .
Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies .
MD Simulations : Analyze thermal stability in explicit solvents (e.g., water, ethanol) with GROMACS to predict degradation pathways .
Q. What are the best practices for validating microanalytical data discrepancies in Schiff base research?
- Methodology :
- Triplicate Analysis : Perform elemental analysis (C, H, N) in triplicate to identify systematic errors .
- Calibration Checks : Standardize instruments with certified reference materials (e.g., acetanilide for CHN analysis) .
- Contamination Control : Use high-purity solvents (Romil Co., Sigma-Aldrich) and anhydrous conditions to prevent hydrate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
